4-bromo-N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide
Description
The compound 4-bromo-N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide is a hydrazone derivative featuring dual bromine substitutions: one at the 4-position of the benzohydrazide moiety and another at the 5-position of the indole ring. The bromine atoms likely enhance lipophilicity and binding affinity to biological targets, as seen in structurally similar compounds .
Properties
IUPAC Name |
4-bromo-N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Br2N3O2/c16-9-3-1-8(2-4-9)14(21)20-19-13-11-7-10(17)5-6-12(11)18-15(13)22/h1-7,18,22H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXOCPLSMXRHPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Br2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ . This enzyme plays a crucial role in the fatty acid synthesis pathway, specifically in the dehydration process.
Biochemical Pathways
The compound’s interaction with the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ affects the fatty acid synthesis pathway. This pathway is essential for the production of fatty acids, which are crucial components of cell membranes and signaling molecules. Disruption of this pathway could have significant downstream effects on cellular function and metabolism.
Result of Action
The molecular and cellular effects of this compound’s action would largely depend on its interaction with the 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ and the resulting impact on the fatty acid synthesis pathway. Potential effects could include changes in cell membrane composition and disruptions in cellular signaling.
Biological Activity
4-bromo-N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 440.259 g/mol. The structure features an indole moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 440.259 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Anticancer Activity
Recent studies have indicated that derivatives of benzohydrazide exhibit significant anticancer properties. The compound has been shown to inhibit cell proliferation in various cancer cell lines, potentially through the induction of apoptosis and cell cycle arrest.
The proposed mechanism involves the inhibition of key enzymes involved in cancer cell metabolism and proliferation, such as cyclin-dependent kinases (CDKs). For instance, a study highlighted that similar isatin derivatives demonstrated effective CDK2 inhibition, suggesting a potential pathway for this compound's anticancer effects .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Its structural similarity to known monoamine oxidase (MAO) inhibitors suggests it may influence neurotransmitter levels in the brain, potentially offering therapeutic benefits for neurodegenerative diseases.
Case Study: MAO Inhibition
In vitro studies on related compounds have shown that they can selectively inhibit MAO-B without affecting MAO-A, which is crucial for minimizing side effects commonly associated with MAO inhibitors . This selectivity could position this compound as a candidate for treating conditions like Parkinson's disease.
Antimicrobial Activity
Preliminary research has also suggested antimicrobial properties against various pathogens. The compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways could explain its efficacy against bacterial strains.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological effects of this compound:
- Cell Viability Assays : Demonstrated significant reduction in viability in cancer cell lines.
- Apoptosis Assays : Indicated increased rates of apoptosis as measured by flow cytometry.
- Enzyme Inhibition Studies : Showed potential inhibition of CDK activity.
Table 2: Summary of In Vitro Findings
| Study Type | Result |
|---|---|
| Cell Viability | Reduced viability in cancer cells |
| Apoptosis | Increased apoptosis rates |
| Enzyme Inhibition | Inhibition of CDK activity |
Comparison with Similar Compounds
Structural Analogues in Antifungal Activity
Key Compound : D13 (4-Bromo-N′-(3,5-dibromo-2-hydroxybenzylidene)-benzohydrazide)
- Activity : Exhibits potent antifungal activity against Sporothrix spp., with low toxicity in mammalian cells. Its MIC values and fungicidal effects are superior to other hydrazones, attributed to bromine substitutions enhancing membrane disruption .
- Structural Differences : Unlike the target compound, D13 includes a 3,5-dibromo-2-hydroxybenzylidene group instead of a brominated indole. The additional hydroxyl group may improve solubility but reduce lipophilicity.
Other Analogues :
Table 1: Antifungal Activity of Brominated Hydrazones
Kinase Inhibition: Comparison with Nitro- and Trifluoromethyl-Substituted Derivatives
- N′-[5-Nitro-2-oxoindol-3-ylidene]benzohydrazide (1) :
- 3-Nitro Analog (3h) :
Impact of Bromine vs. Nitro Groups :
Crystallographic and Thermodynamic Comparisons
- (E)-4-Bromo-N′-(3-chloro-2-hydroxybenzylidene)benzohydrazide :
- 3-Bromo-N′-(4-nitrobenzylidene)benzohydrazide :
Key Insight : Bromine atoms increase molecular rigidity and packing efficiency, contributing to high thermal stability in both benzohydrazide and indole-based compounds .
ADMET and Solubility Profiles
- 2-Trifluoromethyl Derivatives : Show improved intestinal absorption but higher hepatotoxicity risk compared to brominated analogs.
- Brominated Compounds : Lower aqueous solubility (logS ≈ −3.7) due to increased hydrophobicity, necessitating formulation optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
